molecular formula C27H46 B102159 Cholest-3-ene CAS No. 16732-84-6

Cholest-3-ene

Cat. No.: B102159
CAS No.: 16732-84-6
M. Wt: 370.7 g/mol
InChI Key: SFBMPHLOQAKIBY-LDHZKLTISA-N
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Description

Cholest-3-ene is a chemical compound with the molecular formula C27H46. It is a derivative of cholesterol, which is a crucial component of cell membranes and a precursor for steroid hormones. This compound is characterized by its rigid and almost planar structure, consisting of a steroid skeleton with four fused rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholest-3-ene can be synthesized through various chemical methods. One common approach involves the reduction of cholest-4-en-3-one using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, cholesterol oxidase from Rhodococcus species can be used to convert cholesterol to cholest-4-en-3-one, which can then be reduced to this compound. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cholest-3-ene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to cholest-4-en-3-one using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Reduction of cholest-4-en-3-one to this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Allylic halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Cholest-3-ene has several applications in scientific research:

Mechanism of Action

Cholest-3-ene exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can be metabolized into other bioactive steroids, which act on specific molecular targets and pathways .

Comparison with Similar Compounds

    Cholesterol (cholest-5-en-3β-ol): A precursor to cholest-3-ene, essential for cell membrane structure.

    Cholest-4-en-3-one: An oxidized form of this compound, used in steroid synthesis.

    Cholest-5-ene-3β,4β-diol: A hydroxylated derivative of cholesterol with distinct biological activities.

Uniqueness of this compound: this compound is unique due to its specific structural properties, which allow it to integrate into cell membranes and influence their characteristics. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the synthesis of other steroidal compounds .

Properties

IUPAC Name

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBMPHLOQAKIBY-LDHZKLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-3-ene
Reactant of Route 2
Cholest-3-ene
Reactant of Route 3
Cholest-3-ene
Reactant of Route 4
Cholest-3-ene
Reactant of Route 5
Cholest-3-ene
Reactant of Route 6
Cholest-3-ene

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